![molecular formula C16H18ClN3O2 B2578882 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923233-12-9](/img/structure/B2578882.png)
6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is often encountered in some approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess pyrrolo[3,4-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds is sometimes done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Thermal Characterization
Research involving pyrimidine derivatives, like the n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlights their potential in pharmaceutical applications due to their unique properties. These compounds undergo thorough spectroscopic, thermal, and dielectric characterization, revealing their stability and behavior under various conditions, which is crucial for developing new materials with specific desired properties (Vyas et al., 2013).
Novel Synthesis Approaches
Innovative synthetic routes have been developed for pyrrolo and pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. Techniques involve heteroaromatization with 4-hydroxycoumarin and reactions with various reagents to produce novel pyrimidine derivatives with potential antimicrobial activity (El-Agrody et al., 2001). These methodologies offer pathways to create compounds with specific functionalities and biological activities.
Antimicrobial Activities
The exploration of pyrimidine derivatives for their antimicrobial properties is a significant area of research. Compounds synthesized through novel routes have been tested against various bacteria, showing promising results as potential antimicrobial agents. This opens avenues for the development of new pharmaceuticals to combat resistant microbial strains (Abdelghani et al., 2017).
Material Science Applications
In the realm of materials science, pyrimidine derivatives are being investigated for their luminescent properties and potential use in optoelectronic devices. Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have demonstrated strong fluorescence and solubility in organic solvents, indicating their suitability for electronic applications (Zhang & Tieke, 2008).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on pyrrolo[3,4-d]pyrimidine derivatives could involve further exploration of their potential as antiviral, antimicrobial, antitumor agents, and more . The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish health strategy milestones .
Eigenschaften
IUPAC Name |
6-butyl-4-(2-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-6-4-5-7-11(10)17/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPVYLQHJQJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.